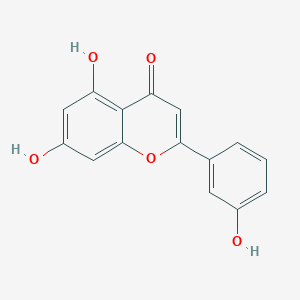
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is an impurity of Donepezil , a medication for the treatment of Alzheimer’s disease . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one . The InChI Key is HJPUXZKJTVQHCD-UHFFFAOYSA-N .Applications De Recherche Scientifique
Stability in Chemical Structures
Research has shown that certain indenone derivatives, like 5,6-dimethoxy-1,3-diphenylinde-2-one, demonstrate remarkable stability compared to their non-methoxylated counterparts. This stability is critical in the field of organic chemistry, particularly for compounds that are prone to dimerization or other reactions at low temperatures. For instance, Bradshaw, Jones, and Nongrum (1991) observed that methoxyl substituents contribute to the stability of these compounds, a factor important in the design and synthesis of stable organic molecules (Bradshaw, Jones, & Nongrum, 1991).
Synthesis of Medicinal Compounds
Compounds containing the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure have been synthesized for potential medicinal applications. Kenchappa et al. (2017) synthesized derivatives for evaluation as antioxidant and antihyperglycemic agents. Their work illustrates the role of such structures in creating new pharmaceutical compounds with potential health benefits (Kenchappa et al., 2017).
Development of Anti-HIV Agents
In the pursuit of novel anti-HIV medications, Ali et al. (2011) synthesized new analogues involving the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure. Their work highlights the compound's relevance in developing new treatments for HIV, demonstrating its potential in medicinal chemistry (Ali et al., 2011).
Chemical Synthesis and Analysis
The synthesis and study of such compounds also contribute to a deeper understanding of chemical processes and properties. For example, Saberi, Mohammadizadeh, and Esmaeili (2015) presented a diastereoselective synthesis of N-containing heterocyclic compounds, showcasing the versatility of this indenone structure in complex chemical synthesis (Saberi, Mohammadizadeh, & Esmaeili, 2015).
Antimicrobial Applications
Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone, demonstrating their potential as antimicrobial agents. This research underscores the importance of such compounds in developing new antimicrobial therapies (Patel, Bhatt, Bhatt, & Joshi, 2018).
Anti-Inflammatory Research
Sharma and Ray (2007) explored amide derivatives of the indenone structure for their anti-inflammatory properties, highlighting its relevance in the development of new anti-inflammatory drugs (Sharma & Ray, 2007).
Orientations Futures
Propriétés
Numéro CAS |
148517-82-2 |
|---|---|
Nom du produit |
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



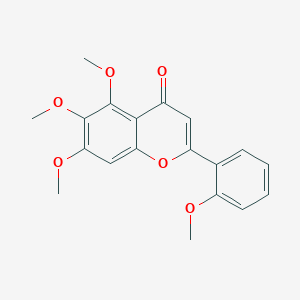
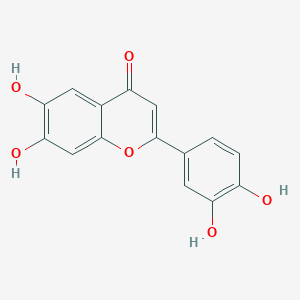
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
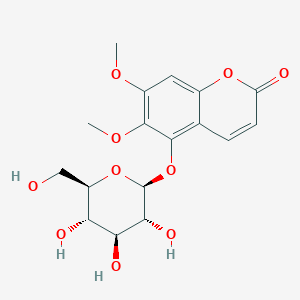
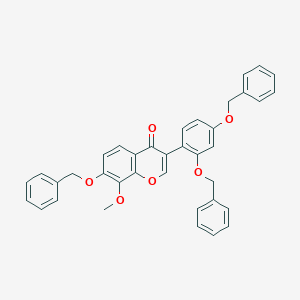
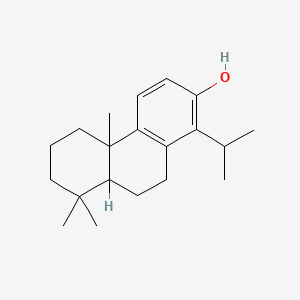
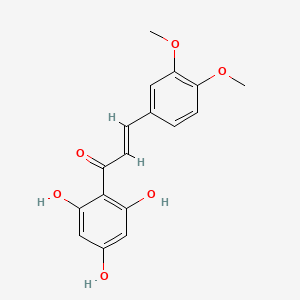
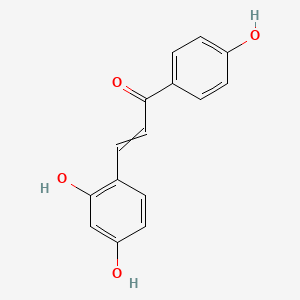
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
